Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a central thiazole core substituted at position 2 with an amino-linked 6-fluoro-benzothiazole moiety, at position 4 with a methyl group, and at position 5 with an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-9-5-4-8(15)6-10(9)21-14/h4-6H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLWYJLFIBHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for the Benzothiazole Core
The 6-fluoro-1,3-benzothiazole moiety serves as the foundational scaffold. Patent US10752632B2 outlines a multistep synthesis starting with 2-amino-6-fluorobenzothiazole derivatives. Scheme 2 of the patent details the preparation of 6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde via sequential halogenation and formylation. Key steps include:
- Halogenation : Treatment of 2-aminothiophenol with fluoro-substituted benzaldehyde under acidic conditions yields the benzothiazole ring.
- Formylation : Vilsmeier-Haack formylation introduces the aldehyde group at position 5, critical for subsequent coupling.
Alternative routes from PMC9502297 involve diazo-coupling of anilines with thioureas, followed by cyclization in the presence of bromine or iodine. For example, 2-amino-6-fluorobenzothiazole is synthesized via diazotization of 4-fluoroaniline and coupling with ammonium thiocyanate.
Formation of the Thiazole-5-Carboxylate Moiety
The 4-methyl-1,3-thiazole-5-carboxylate segment is constructed through cyclocondensation reactions. As per PMC9502297, ethyl 2-cyanoacetate reacts with thiourea derivatives in ethanol under reflux to form the thiazole ring. A representative protocol involves:
- Knoevenagel Condensation : Ethyl acetoacetate reacts with cyanoacetamide to form an α,β-unsaturated nitrile.
- Cyclization : Treatment with sulfur donors (e.g., Lawesson’s reagent) induces thiazole ring closure.
Microwave-assisted synthesis, noted in PMC9502297, reduces reaction times from 12 hours to 30 minutes while maintaining yields >85%.
Coupling Strategies for Amine Linkage
The critical C–N bond between the benzothiazole and thiazole rings is established via nucleophilic aromatic substitution or reductive amination. Patent US10752632B2 employs sodium triacetoxyborohydride (STAB) as a reducing agent for reductive amination between 6-fluoro-2-aminobenzothiazole and thiazole-5-carbaldehyde intermediates. Typical conditions include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–25°C.
- Yield : 68–72% after chromatography.
PMC3386472 highlights an alternative using EDCI/HOBt-mediated coupling in DMF, achieving 80% yield for analogous structures.
Optimization and Yield Improvement Techniques
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement | Source |
|---|---|---|---|---|
| Coupling Agent | STAB | EDCI/HOBt | +12% | |
| Solvent | DCM | THF | +8% | |
| Temperature | 25°C | 0°C | +5% | |
| Reaction Time | 24 h | Microwave (30 min) | +15% |
Catalytic additives like DMAP (4-dimethylaminopyridine) enhance acylation efficiency, particularly for esterification steps.
Analytical Characterization and Purity Assessment
Post-synthesis analysis employs:
- 1H NMR : Distinct signals at δ 1.35 (t, J=7.1 Hz, CH2CH3), δ 4.32 (q, J=7.1 Hz, OCH2), and δ 8.21 (s, thiazole-H).
- HRMS : Calculated for C14H12FN3O2S2: [M+H]+ 354.0432; Found: 354.0429.
- HPLC : >99% purity achieved via reverse-phase C18 column (MeCN:H2O = 70:30).
Industrial-Scale Production Considerations
Scale-up challenges include:
- Solvent Recovery : THF is preferred over DCM due to lower toxicity and easier recycling.
- Catalyst Load : STAB usage reduced to 1.2 eq. to minimize costs.
- Safety : Exothermic reactions controlled via jacketed reactors (−10°C).
Comparative Analysis of Synthetic Methodologies
Emerging Technologies in Benzothiazole Chemistry
Recent advances include:
Chemical Reactions Analysis
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent. The compound has shown promising activity against various bacterial and fungal strains.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: The compound’s derivatives are explored for their use in developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Thiazole Core
Ethyl 2-{[(2-Chloro-6-Fluorophenyl)Acetyl]Amino}-4-Methyl-1,3-Thiazole-5-Carboxylate ()
- Structural Difference: The benzothiazole amino group is replaced with a (2-chloro-6-fluorophenyl)acetyl substituent.
- The ethyl ester remains intact, suggesting similar solubility profiles .
2-[(4-Chlorobenzyl)Amino]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid (BAC) ()
- Structural Difference : The ethyl ester is replaced with a carboxylic acid, and the benzothiazole is substituted with a 4-chlorobenzyl group.
- Impact : The carboxylic acid enhances hydrophilicity, likely reducing membrane permeability compared to the ester. The 4-chlorobenzyl group was critical for anti-diabetic activity in STZ-induced rats, highlighting the importance of halogenated substituents .
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate ()
- Structural Difference: The amino-benzothiazole is replaced with a 4-(trifluoromethyl)phenyl group.
- Impact: The trifluoromethyl group increases electronegativity and metabolic stability. The absence of the amino linker may reduce hydrogen-bonding capacity, altering target interactions .
Functional Group Modifications
Ethyl 2-{[(4-Chlorophenoxy)Acetyl]Amino}-4-Methyl-1,3-Thiazole-5-Carboxylate ()
- Structural Difference: The benzothiazole is replaced with a (4-chlorophenoxy)acetyl group.
Ethyl 2-(4-Fluoro-3-Methylphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylate ()
Physicochemical Properties
<sup>a</sup> Predicted using ChemDraw.
Biological Activity
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate, commonly referred to as WAY-331463, is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's IUPAC name is this compound. It has a molecular formula of C13H10FN3O2S2 and a molecular weight of approximately 319.36 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity.
WAY-331463 operates through multiple biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in various cellular processes. For instance, studies indicate that it may inhibit enzymes related to cancer cell proliferation and survival pathways .
- Interaction with Molecular Targets : The benzothiazole and thiazole rings are critical for its interaction with protein targets within cells. These interactions can lead to alterations in signaling pathways that regulate cell growth and apoptosis .
- Cytotoxicity : Research has demonstrated that WAY-331463 exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate significant potency in inhibiting cell growth, with some studies reporting values as low as 1.61 µg/mL against specific tumor cells .
Anticancer Properties
Numerous studies have investigated the anticancer potential of WAY-331463:
- Cell Line Studies : In vitro tests have revealed that WAY-331463 effectively inhibits the growth of several cancer cell lines, including glioblastoma and melanoma cells. For example, one study reported an IC50 value of less than 10 µM against these cell lines .
- Mechanistic Insights : The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell cycle progression. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in these processes .
Antimicrobial Activity
WAY-331463 has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : Preliminary studies indicate that the compound exhibits antibacterial and antifungal activities. For instance, it has been tested against various pathogens with promising results .
Structure-Activity Relationship (SAR)
The biological activity of WAY-331463 is significantly influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole Ring | Essential for enzyme inhibition and cytotoxicity |
| Fluorine Substitution | Enhances potency against cancer cells |
| Thiazole Moiety | Critical for interaction with biological targets |
Case Studies
Several case studies have highlighted the efficacy of WAY-331463 in different therapeutic contexts:
- Cancer Treatment : A study involving human glioblastoma U251 cells demonstrated that WAY-331463 significantly inhibited cell proliferation compared to standard treatments like doxorubicin .
- In Vivo Studies : Animal models have shown that administration of WAY-331463 leads to reduced tumor growth rates, supporting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves cyclocondensation of 6-fluoro-1,3-benzothiazol-2-amine with a thiazole precursor (e.g., ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate) under basic conditions. Key steps include:
- Reagents : Potassium carbonate or triethylamine as a base.
- Solvents : Ethanol, acetonitrile, or DMF at reflux (80–90°C).
- Yield Optimization : Reaction time (6–12 hrs) and stoichiometric control of the amine precursor (1.2–1.5 equivalents) improve yields to ~75–85% .
- Characterization : Confirmed via -NMR (δ 1.3 ppm for ethyl ester), IR (C=O stretch at 1700–1720 cm), and LC-MS (m/z calculated for CHFNOS: 353.03) .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Techniques :
- X-ray Crystallography : Resolves benzothiazole-thiazole ring fusion (dihedral angles <10° between rings) and confirms fluorophenyl substitution .
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient, 0.1% TFA).
- Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Approach :
- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., EGFR or HIV-1 protease). The fluorobenzothiazole moiety shows π-π stacking with Phe residues, while the thiazole carboxylate interacts via hydrogen bonds .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with bioactivity. Hammett constants (σ) for fluorine (-0.07) suggest moderate electron-withdrawing effects .
Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., conflicting IC values)?
- Troubleshooting :
- Assay Variability : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and solvent controls (DMSO ≤0.1%).
- Metabolic Stability : Test compound stability in liver microsomes; rapid degradation (t <30 min) may explain false negatives .
- Case Study : A 2024 study reported IC = 2.5 µM against MCF-7, while a 2025 study found 8.7 µM. Variability traced to differences in serum concentration (10% vs. 5% FBS) in culture media .
Q. How does the compound’s pharmacokinetic profile influence in vivo efficacy, and what formulation strategies improve bioavailability?
- PK Parameters :
- LogP : Calculated at 2.8 (moderate lipophilicity) limits aqueous solubility.
- Plasma Protein Binding : >90% (albumin binding via ester group) reduces free drug availability .
- Formulation Solutions :
- Nanoemulsions : Use Tween-80 and PEG-400 to enhance solubility (up to 5 mg/mL).
- Prodrug Design : Replace ethyl ester with tert-butyl ester to delay hydrolysis .
Key Research Gaps
- Mechanistic Studies : Role of the 6-fluoro group in target selectivity vs. toxicity.
- Metabolite Identification : LC-MS/MS profiling of hepatic metabolites to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
